GSK2656157 is a potent, selective, and first-in-class small molecule inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] PERK is one of three key mediators of the unfolded protein response (UPR), a cellular stress response pathway activated upon accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). [] GSK2656157 has been instrumental in scientific research for elucidating the roles of PERK in various cellular processes and disease models.
While specific molecular structure analyses are not extensively detailed in the provided papers, the chemical structure of GSK2656157 is available in the literature. [] Key structural features include a pyrrolo[2,3-d]pyrimidine core, a fluorinated indole moiety, and a methylpyridinyl ethanone side chain. These structural features contribute to its binding affinity and selectivity for PERK.
GSK2656157 acts as an ATP-competitive inhibitor of PERK, binding to the kinase domain of the protein and preventing its phosphorylation activity. [] This inhibition of PERK phosphorylation activity disrupts the downstream signaling cascade of the PERK pathway, impacting various cellular processes such as protein translation, apoptosis, and autophagy.
Investigating the role of PERK in tumor growth and angiogenesis: Studies have demonstrated that GSK2656157 inhibits tumor growth in multiple human tumor xenografts in mice, potentially through altered amino acid metabolism and decreased blood vessel density. [, ]
Evaluating PERK as a therapeutic target in neurological disorders: Research has shown that GSK2656157 reduces white matter damage and improves locomotor recovery after spinal cord injury, potentially by protecting oligodendrocytes from endoplasmic reticulum stress-induced death. [] It has also shown promise in alleviating morphine tolerance and hyperalgesia. []
Exploring the involvement of PERK in inflammatory responses: GSK2656157 has been used to study the role of PERK in inflammatory responses in various models, including lipopolysaccharide-induced inflammation, [] Mycobacterium Bacillus Calmette–Guerin infection, [] and traumatic brain injury. [, ]
Elucidating the role of PERK in metabolic disorders: Research utilizing GSK2656157 suggests that partial PERK inhibition might enhance glucose-stimulated insulin secretion, offering potential therapeutic avenues for diabetes. [, , ]
Understanding the impact of PERK on cellular processes: GSK2656157 has been instrumental in dissecting the role of PERK in apoptosis, autophagy, ER stress, and immune responses. [, , , , , , , , , , , , , , , , , , , , ]
Further exploring PERK-independent effects of GSK2656157: Research suggests that GSK2656157 might exert effects independent of PERK inhibition. [] Investigating these off-target effects could uncover novel therapeutic targets.
Developing more selective PERK inhibitors: While potent, GSK2656157 has shown activity against other kinases, such as RIPK1. [, ] Developing inhibitors with improved selectivity could minimize potential side effects and enhance therapeutic efficacy.
Investigating the therapeutic potential of GSK2656157 in combination therapies: Combining GSK2656157 with other drugs, such as chemotherapy agents or BH3 mimetics, has shown promise in preclinical models. [, ] Clinical trials are needed to evaluate the safety and efficacy of these combination therapies.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2